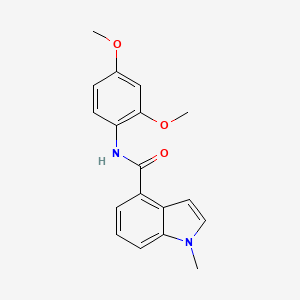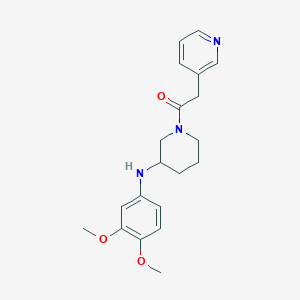
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among recreational drug users due to its potent hallucinogenic effects. However, its potential as a research tool in scientific studies has also been recognized.
作用機序
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide binds to the 5-HT2A receptor with high affinity, leading to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and the activation of downstream signaling cascades. The exact mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is still being studied, but it is believed to involve the activation of the phospholipase C pathway and the release of intracellular calcium ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide are similar to those of other psychedelics, such as LSD and psilocybin. It induces alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. The effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can last for several hours and can be intense and overwhelming.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has several advantages as a research tool. It is highly potent and selective for the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in altered states of consciousness. It is also relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to its use. Its potent hallucinogenic effects can make it difficult to study in human subjects, and its legal status in many countries may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide. One area of interest is the study of its effects on other serotonin receptors and neurotransmitter systems. Another area of interest is the development of analogs of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide with different pharmacological profiles. These analogs could be used to study the role of specific receptors and signaling pathways in altered states of consciousness. Additionally, further research is needed to understand the long-term effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide on the brain and behavior.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenethylamine. This compound is then reacted with indole-4-carboxylic acid to form the final product, N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has been used in scientific research to study the mechanism of action of psychedelic drugs on the brain. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. By studying the effects of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide on this receptor, researchers can gain insights into the neural mechanisms underlying altered states of consciousness.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-16(13)20)18(21)19-15-8-7-12(22-2)11-17(15)23-3/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARVOGIYJVZKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)
![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)
![methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6082694.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
![4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6082717.png)
phosphonium bromide](/img/structure/B6082718.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6082734.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)
